molecular formula C15H22O B12706884 Acetylmethyl-1,5,9-cyclododecatriene CAS No. 71735-81-4

Acetylmethyl-1,5,9-cyclododecatriene

Cat. No.: B12706884
CAS No.: 71735-81-4
M. Wt: 218.33 g/mol
InChI Key: IBCBTMDFULHIOO-GGICNXNJSA-N
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Description

Acetylmethyl-1,5,9-cyclododecatriene is a cyclic organic compound with a unique structure that includes three double bonds and an acetylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetylmethyl-1,5,9-cyclododecatriene typically involves the trimerization of butadiene. This process is catalyzed by a mixture of titanium tetrachloride and ethylaluminum sesquichloride . The reaction conditions are carefully controlled to ensure the selective formation of the desired product. The reaction is usually carried out at elevated temperatures and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles as the laboratory synthesis but is optimized for higher yields and efficiency. The process involves large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as distillation and recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Acetylmethyl-1,5,9-cyclododecatriene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include epoxides, alcohols, and substituted derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Acetylmethyl-1,5,9-cyclododecatriene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Acetylmethyl-1,5,9-cyclododecatriene exerts its effects involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions it participates in. For example, in oxidation reactions, the compound interacts with oxidizing agents to form epoxides, which can further react to form other products .

Properties

CAS No.

71735-81-4

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

1-[(1Z,5E,9E)-6-methylcyclododeca-1,5,9-trien-1-yl]ethanone

InChI

InChI=1S/C15H22O/c1-13-9-5-3-4-6-11-15(14(2)16)12-8-7-10-13/h3-4,10,12H,5-9,11H2,1-2H3/b4-3+,13-10+,15-12-

InChI Key

IBCBTMDFULHIOO-GGICNXNJSA-N

Isomeric SMILES

C/C/1=C\CC/C=C(/CC/C=C/CC1)\C(=O)C

Canonical SMILES

CC1=CCCC=C(CCC=CCC1)C(=O)C

Origin of Product

United States

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